Benzoic acid, 2-iodo-3,4,5-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-iodo-3,4,5-trimethoxy-: is an organic compound with the molecular formula C10H11IO5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,4,5-trimethoxy- typically involves the iodination of 3,4,5-trimethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3,4,5-trimethoxybenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-iodo-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzoic acids.
Oxidation Products: Aldehydes or carboxylic acids.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry: Benzoic acid, 2-iodo-3,4,5-trimethoxy- is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodo-3,4,5-trimethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine and methoxy groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The compound can form intermediates that undergo further transformations, leading to the desired products .
Comparison with Similar Compounds
- Benzoic acid, 3,4,5-trimethoxy-
- Benzoic acid, 2,4,5-trimethoxy-
- 2-Iodobenzoic acid
Comparison:
- Benzoic acid, 3,4,5-trimethoxy- lacks the iodine atom, making it less reactive in certain substitution reactions.
- Benzoic acid, 2,4,5-trimethoxy- has a different substitution pattern, affecting its reactivity and applications.
- 2-Iodobenzoic acid lacks the methoxy groups, making it less versatile in organic synthesis .
Uniqueness: The presence of both iodine and methoxy groups in benzoic acid, 2-iodo-3,4,5-trimethoxy- provides a unique combination of reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
98799-41-8 |
---|---|
Molecular Formula |
C10H11IO5 |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
2-iodo-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11IO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13) |
InChI Key |
HCOQESVRKVCVKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)I)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.